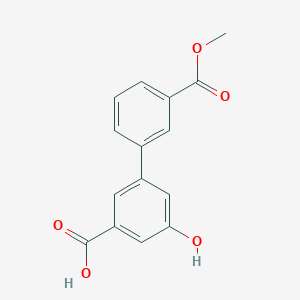

5-Hydroxy-3-(3-methoxycarbonylphenyl)benzoic acid

Description

5-Hydroxy-3-(3-methoxycarbonylphenyl)benzoic acid is a compound belonging to the class of hydroxybenzoic acids. These compounds are known for their aromatic carboxylic acid structure, which includes a hydroxyl group and a carboxyl group attached to a benzene ring. Hydroxybenzoic acids are prominent phenolic acids found in various plants and are known for their biochemical and antioxidant properties .

Properties

IUPAC Name |

3-hydroxy-5-(3-methoxycarbonylphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c1-20-15(19)10-4-2-3-9(5-10)11-6-12(14(17)18)8-13(16)7-11/h2-8,16H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKNQKGVWFXJIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50690672 | |

| Record name | 5-Hydroxy-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50690672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258613-51-2 | |

| Record name | 5-Hydroxy-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50690672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-3-(3-methoxycarbonylphenyl)benzoic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-3-(3-methoxycarbonylphenyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The carboxyl group can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

5-Hydroxy-3-(3-methoxycarbonylphenyl)benzoic acid has various scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.

Mechanism of Action

The mechanism of action of 5-Hydroxy-3-(3-methoxycarbonylphenyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. For example, it may act as an agonist for specific receptors, modulating cellular pathways and exerting its effects through antioxidant and anti-inflammatory mechanisms .

Comparison with Similar Compounds

Similar Compounds

- Salicylic acid

- p-Hydroxybenzoic acid

- Protocatechuic acid

- Gentisic acid

- 3,5-Dihydroxybenzoic acid

- Vanillic acid

- Syringic acid

- Gallic acid

- Ellagic acid

Uniqueness

5-Hydroxy-3-(3-methoxycarbonylphenyl)benzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its methoxycarbonyl group enhances its solubility and reactivity compared to other hydroxybenzoic acids .

Biological Activity

5-Hydroxy-3-(3-methoxycarbonylphenyl)benzoic acid (HMBA) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of HMBA, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula: C15H12O5

- CAS Number: 1258613-51-2

- Structural Characteristics: The compound features a hydroxyl group, a methoxycarbonyl group, and a benzoic acid moiety, which contribute to its reactivity and biological activity.

Research has indicated that HMBA may exert its biological effects through various mechanisms, including:

- Antioxidant Activity: HMBA has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.

- Anti-inflammatory Effects: The compound inhibits pro-inflammatory cytokines, which may be beneficial in inflammatory diseases.

- Antimicrobial Properties: Preliminary studies suggest that HMBA exhibits antimicrobial activity against various bacterial strains.

Antioxidant Activity

Studies have demonstrated that HMBA can effectively reduce oxidative stress markers in vitro. For instance, it was shown to lower malondialdehyde (MDA) levels while increasing the activities of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in cell cultures.

Anti-inflammatory Effects

HMBA has been evaluated for its anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, HMBA significantly reduced the expression of inflammatory markers such as TNF-α and IL-6. This suggests a potential role for HMBA in managing inflammatory conditions.

Antimicrobial Properties

Research indicates that HMBA exhibits antimicrobial activity against several pathogens. In vitro tests revealed that HMBA inhibited the growth of Pseudomonas aeruginosa, with a minimum inhibitory concentration (MIC) observed at 50 µg/mL. This positions HMBA as a promising candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

-

In Vitro Studies on Cancer Cells:

- A study investigated the effects of HMBA on A549 lung cancer cells. Results indicated that treatment with HMBA led to a dose-dependent inhibition of cell proliferation, with significant reductions in cell viability at concentrations above 10 µM.

- Mechanistic studies revealed that HMBA induced apoptosis in cancer cells by activating caspase pathways.

-

Animal Model Studies:

- In vivo experiments using mouse models demonstrated that administration of HMBA resulted in reduced tumor growth in xenograft models of breast cancer. Tumor sizes were significantly smaller in treated groups compared to controls.

- The anti-tumor effects were correlated with decreased expression of Ki-67, a marker for cell proliferation.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-Hydroxy-3-(3-methoxycarbonylphenyl)benzoic acid | Structure | Antioxidant, Anti-inflammatory, Antimicrobial |

| 2-Hydroxybenzoic acid | Similar | Moderate antioxidant activity |

| Salicylic acid | Similar | Anti-inflammatory properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.